molecular formula C20H21FN2O3 B2899814 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 954703-96-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2899814
CAS No.: 954703-96-9
M. Wt: 356.397
InChI Key: WOWWQYHPOFJRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide works by selectively labeling solvent-exposed residues in proteins through the formation of covalent bonds with amino acid side chains. This labeling occurs through a hydroxyl radical generated by the reaction of this compound with hydrogen peroxide. The hydroxyl radical selectively reacts with solvent-exposed residues in proteins, leading to their labeling.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and dynamics. This compound has been shown to be non-toxic to cells and has minimal effects on protein stability and function.

Advantages and Limitations for Lab Experiments

The advantages of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide for lab experiments include its ability to selectively label solvent-exposed residues in proteins, its non-toxic nature, and its minimal effects on protein stability and function. The limitations of this compound include its limited labeling efficiency, which can lead to incomplete labeling of proteins, and its potential for non-specific labeling.

Future Directions

For N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide research include improving the labeling efficiency of this compound, developing new methods for protein structure analysis using this compound, and expanding the application of this compound to other fields, such as drug discovery and development. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry, to enhance the accuracy and precision of protein structure analysis.

Synthesis Methods

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide can be synthesized using a three-step process that involves the reaction of 4-fluorophenylacetic acid with 1-methyl-1-(4-fluorophenyl)-2-nitropropene, followed by reduction using sodium borohydride, and finally, reaction with m-tolyl chloroacetate. The resulting compound is purified using column chromatography to obtain this compound.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively used in various scientific research applications, including protein structure analysis, protein-protein interactions, and protein folding dynamics. This compound is a powerful tool for studying protein structure and dynamics due to its ability to selectively label solvent-exposed residues in proteins. This labeling allows for the identification of protein-protein interactions and the determination of protein folding pathways.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-14-3-2-4-18(9-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-7-5-16(21)6-8-17/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWWQYHPOFJRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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